molecular formula C10H12O3 B1666779 Benzyl lactate CAS No. 2051-96-9

Benzyl lactate

Cat. No.: B1666779
CAS No.: 2051-96-9
M. Wt: 180.2 g/mol
InChI Key: ZYTLPUIDJRKAAM-UHFFFAOYSA-N
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Biological Activity

Benzyl lactate, a benzyl ester of lactic acid, is recognized for its diverse biological activities, including antimicrobial properties and potential applications in various fields such as food preservation and pharmaceuticals. This article delves into the biological activity of this compound, presenting research findings, case studies, and data tables to provide a comprehensive understanding of its effects.

Chemical Structure and Properties

This compound has the chemical formula C10H12O3C_{10}H_{12}O_3 and is characterized by a lactate moiety attached to a benzyl group. Its structure contributes to its solubility in organic solvents and its utility as a flavoring agent and preservative.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various microorganisms. Research indicates that it can suppress the growth of gram-positive bacteria, including Staphylococcus aureus. A study highlighted the effectiveness of this compound in inhibiting exoprotein production in these bacteria, suggesting its potential as an antimicrobial agent in food contact materials .

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5%
Escherichia coli1.0%
Listeria monocytogenes0.75%

Toxicity Studies

While this compound shows promise as an antimicrobial agent, its toxicity profile has been assessed through various bioassays. Studies indicate that at higher concentrations, it may exhibit cytotoxic effects on certain cell lines, necessitating further investigation into safe usage levels.

Case Study: Cytotoxicity Assessment

A cytotoxicity study evaluated the effects of this compound on human cell lines. The results showed that concentrations above 1% led to significant cell death, while lower concentrations were relatively safe.

Microbial Biosynthesis

Recent advancements in microbial biotechnology have enabled the biosynthesis of this compound using engineered strains. A study demonstrated that specific microbial strains could produce this compound efficiently when supplied with appropriate substrates .

Table 2: Microbial Production of this compound

StrainProduction Yield (mg/L)Substrate Used
EcJW10451.59Ethanol
EcJW20124.73Glucose

Applications in Food Preservation

This compound's antimicrobial properties make it an attractive candidate for use in food preservation. Its ability to inhibit spoilage microorganisms can extend the shelf life of various food products.

Regulatory Status

The use of this compound in food contact materials has been evaluated by regulatory bodies. It is generally recognized as safe (GRAS) when used within specified limits, making it suitable for incorporation into food packaging materials.

Properties

IUPAC Name

benzyl 2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTLPUIDJRKAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1116745-15-3, 340821-29-6, 193346-49-5
Record name Poly[oxy[(1R)-1-methyl-2-oxo-1,2-ethanediyl]], α-hydro-ω-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1116745-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly[oxy(1-methyl-2-oxo-1,2-ethanediyl)], α-hydro-ω-(phenylmethoxy)-
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Record name Poly[oxy[(1S)-1-methyl-2-oxo-1,2-ethanediyl]], α-hydro-ω-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193346-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID70862819
Record name Benzyl 2-hydroxypropanoate
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Molecular Weight

180.20 g/mol
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CAS No.

2051-96-9
Record name Benzyl lactate
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Record name Benzyl lactate
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Record name 2051-96-9
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Record name Benzyl 2-hydroxypropanoate
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Record name Benzyl lactate
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Record name BENZYL LACTATE
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Synthesis routes and methods

Procedure details

Construction of Benzyl-L-lactic Acid. L-Lactic acid (9 g, 100 mmol) is added to N,N'-diisopropylbenzylisourea (23.3 g, 100 mmol) with stirring. The mixture becomes very viscous within 10 min and is stirred intermittently for 1 h. The volume is then increased to 200 mL with THF, and the mixture stirred for 48 h at room temperature. After cooling the mixture to -15° C., the diisopropylurea is removed by filtration and the THF is evaporated under reduced pressure. The resulting thick oil is pumped under high vacuum for 24 h to give benzyl lactate (17.4 g, 95%) which may be used without further purification.
Quantity
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9 g
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23.3 g
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Yield
95%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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